

# Application Notes and Protocols for SRI-37240 in Cystic Fibrosis Models

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## Compound of Interest

Compound Name: SRI-37240

Cat. No.: B15569459

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These application notes provide a comprehensive overview of **SRI-37240**, a novel small molecule readthrough agent, and its application in preclinical cystic fibrosis (CF) models. Detailed protocols for key experiments are provided to enable researchers to evaluate **SRI-37240** and its more potent derivative, SRI-41315, in relevant cellular systems.

## Introduction

Cystic fibrosis is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Approximately 11% of CF cases are caused by nonsense mutations, which introduce a premature termination codon (PTC) into the CFTR messenger RNA (mRNA), leading to the production of a truncated, non-functional protein.<sup>[1]</sup> **SRI-37240** was identified through a high-throughput screen of over 770,000 compounds as a potent inducer of translational readthrough of PTCs.<sup>[2][3][4]</sup> This document outlines the mechanism of action of **SRI-37240** and provides detailed protocols for its application in CF research.

## Mechanism of Action

**SRI-37240** and its analog, SRI-41315, exert their function by inducing the depletion of the eukaryotic translation termination factor 1 (eRF1).<sup>[5][6][7]</sup> eRF1 is a key protein that recognizes stop codons and mediates the termination of protein synthesis.<sup>[3][7]</sup> By reducing the cellular levels of eRF1, SRI-compounds create a prolonged pause at stop codons, including PTCs,

which allows for the incorporation of a near-cognate aminoacyl-tRNA and subsequent continuation of translation to produce a full-length protein.[2][5][7] Notably, this mechanism appears to be selective for premature stop codons over normal termination codons.[2][4] Furthermore, **SRI-37240** acts synergistically with aminoglycosides like G418, which induce readthrough via a different mechanism, leading to enhanced restoration of CFTR function.[2][4][5]

## Data Presentation

**Table 1: In Vitro Efficacy of SRI-37240 in a CFTR-G542X FRT Cell Model**

Treatment	Concentration	Forskolin-Induced CFTR Conductance (mS/cm <sup>2</sup> ) (mean ± S.D.)	% of Wild-Type CFTR Conductance
SRI-37240	1 µM	-	-
SRI-37240	3 µM	-	-
SRI-37240	10 µM	0.03 ± 0.00 to 0.60 ± 0.01	-
SRI-37240 + G418	10 µM + 100 µg/mL	0.97 ± 0.02	-
SRI-37240 + G418	30 µM + 100 µg/mL	2.8	-

Data extracted from Sharma, Du, et al., Nature Communications, 2021.[8][9]

**Table 2: Efficacy of SRI-Compounds in CFTR-G542X 16HBEge Cells**

Treatment	Concentration	CFTR-Specific Channel Activity (Area Under Curve)
Vehicle (DMSO)	-	Baseline
SRI-37240	10 $\mu$ M	Increased vs. Vehicle
SRI-41315	5 $\mu$ M	Increased vs. Vehicle
SRI-37240 + G418	10 $\mu$ M + 100 $\mu$ M	Synergistic Increase
SRI-41315 + G418	5 $\mu$ M + 100 $\mu$ M	Synergistic Increase

Qualitative summary based on data from Sharma, Du, et al., Nature Communications, 2021.[\[9\]](#)  
[\[10\]](#)

## Experimental Protocols

### Protocol 1: NanoLuc Reporter Assay for Readthrough Activity

This protocol is designed to screen for and characterize compounds that induce readthrough of a premature termination codon in a reporter gene.

Materials:

- Fischer Rat Thyroid (FRT) cells stably expressing an NMD-sensitive NanoLuc reporter with a PTC (e.g., G542X).
- Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).
- SRI-37240**, SRI-41315, G418 (positive control).
- Nano-Glo® Dual-Luciferase® Reporter Assay System.
- 96-well white, clear-bottom tissue culture plates.
- Luminometer.

#### Procedure:

- Seed FRT-NanoLuc reporter cells in 96-well plates at a density of  $2 \times 10^4$  cells/well and incubate for 24 hours.
- Prepare serial dilutions of **SRI-37240** and other test compounds.
- Treat cells with the compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (G418, 100-300  $\mu\text{g/mL}$ ).
- Equilibrate the plate to room temperature for 10 minutes.
- Add ONE-Glo™ EX Luciferase Assay Reagent to each well, equal to the volume of the culture medium.
- Mix well and incubate for at least 3 minutes.
- Measure firefly luciferase activity (if using a dual reporter for normalization).
- Add NanoDLR™ Stop & Glo® Reagent to each well.
- Incubate for at least 3 minutes.
- Measure NanoLuc® luciferase activity using a luminometer.
- Normalize NanoLuc activity to a control reporter or total cellular protein.

## Protocol 2: Ussing Chamber Assay for CFTR Function

This electrophysiological assay measures CFTR-mediated chloride ion transport across a polarized epithelial cell monolayer.

#### Materials:

- FRT cells stably expressing CFTR with a nonsense mutation (e.g., G542X) or primary human bronchial epithelial cells.
- Porous transwell inserts.

- Ussing chamber system with electrodes.
- Ringer's solution.
- Forskolin (10  $\mu$ M).
- CFTR inhibitor-172 (20  $\mu$ M).
- Amiloride (100  $\mu$ M).
- **SRI-37240**, SRI-41315, G418.

#### Procedure:

- Culture epithelial cells on transwell inserts until a confluent and polarized monolayer is formed.
- Treat the cell monolayers with **SRI-37240** or other test compounds for 48-72 hours.
- Mount the transwell inserts in the Ussing chamber, separating the apical and basolateral chambers filled with Ringer's solution.
- Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
- Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).
- Add forskolin to the apical chamber to activate CFTR through cAMP stimulation.
- After the Isc stabilizes, add CFTR inhibitor-172 to the apical chamber to block CFTR-dependent current.
- Calculate the CFTR-specific current as the difference in Isc before and after the addition of the CFTR inhibitor.

## Protocol 3: Western Blot for CFTR Protein Expression

This protocol is for the detection and quantification of full-length CFTR protein.

#### Materials:

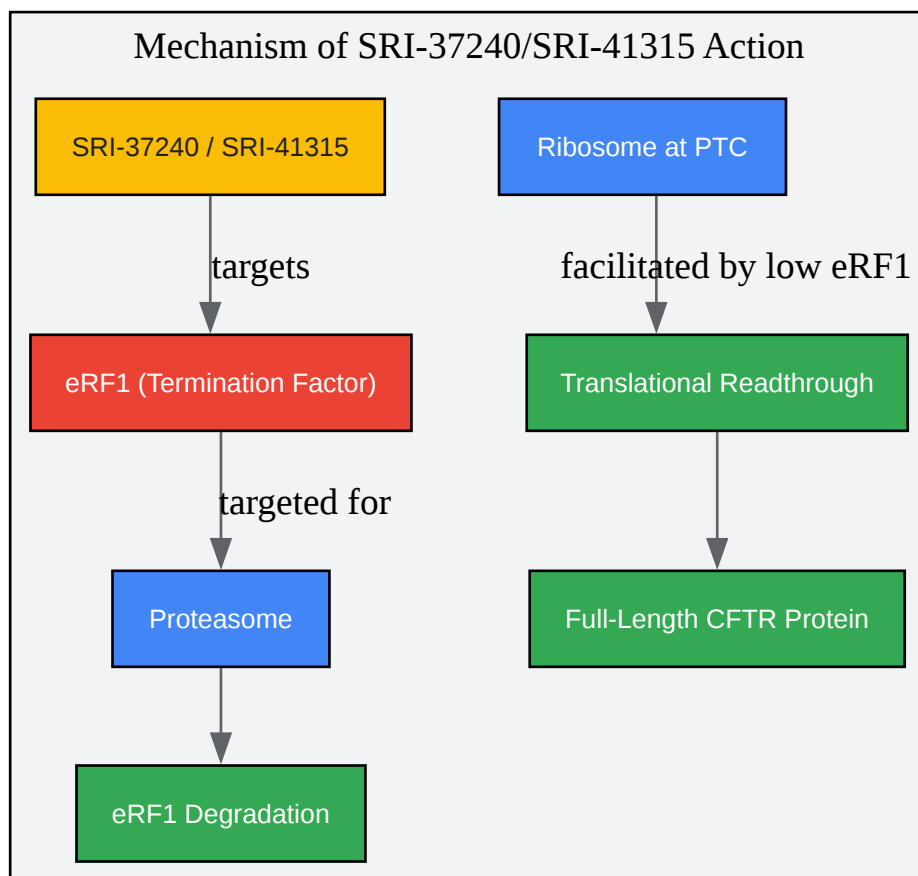
- Cell lysates from treated and untreated cells.
- RIPA buffer with protease inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels (6% polyacrylamide).
- Nitrocellulose or PVDF membranes.
- Primary antibodies: anti-CFTR (e.g., clone 596), anti-tubulin (loading control).
- HRP-conjugated secondary antibodies.
- Chemiluminescence detection reagent.

Procedure:

- Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
- Denature 10-30 µg of protein per sample by heating at 90°C for 10 minutes in Laemmli sample buffer.
- Separate proteins by SDS-PAGE on a 6% polyacrylamide gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary anti-CFTR antibody (1:1000) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply chemiluminescence detection reagent and image the blot.

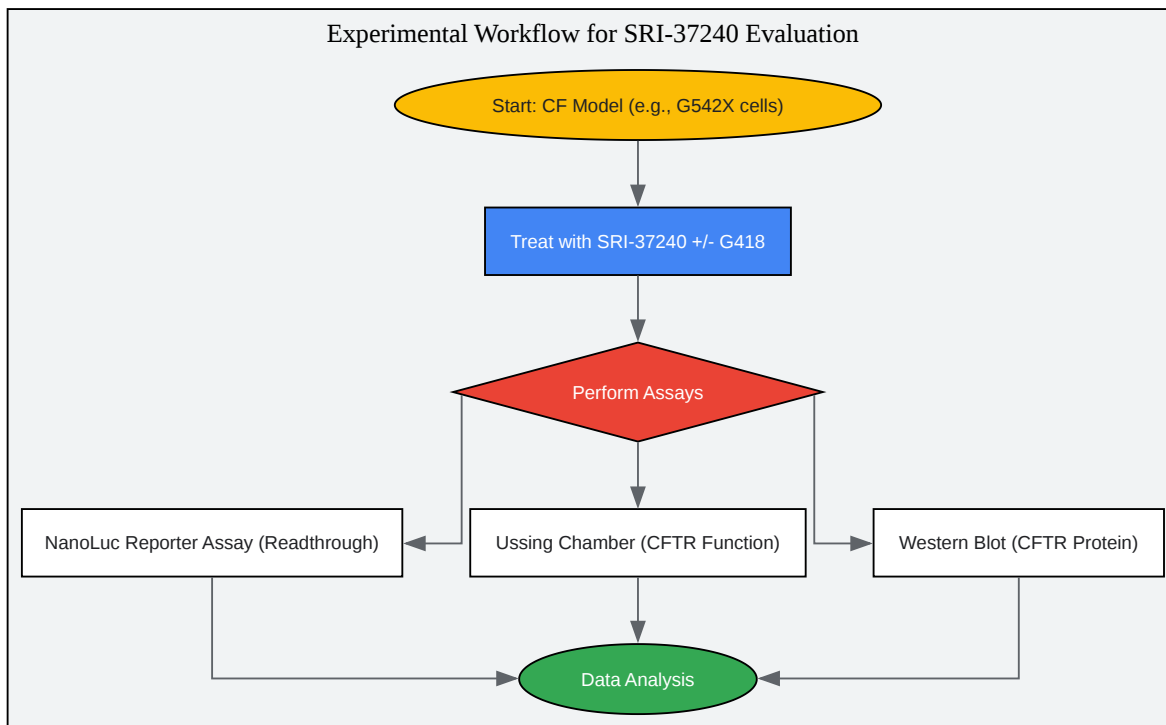
- Strip and re-probe the membrane with an anti-tubulin antibody for loading control.
- Quantify the band intensities for full-length CFTR (Band C, ~170 kDa) and normalize to the loading control.

## Visualizations



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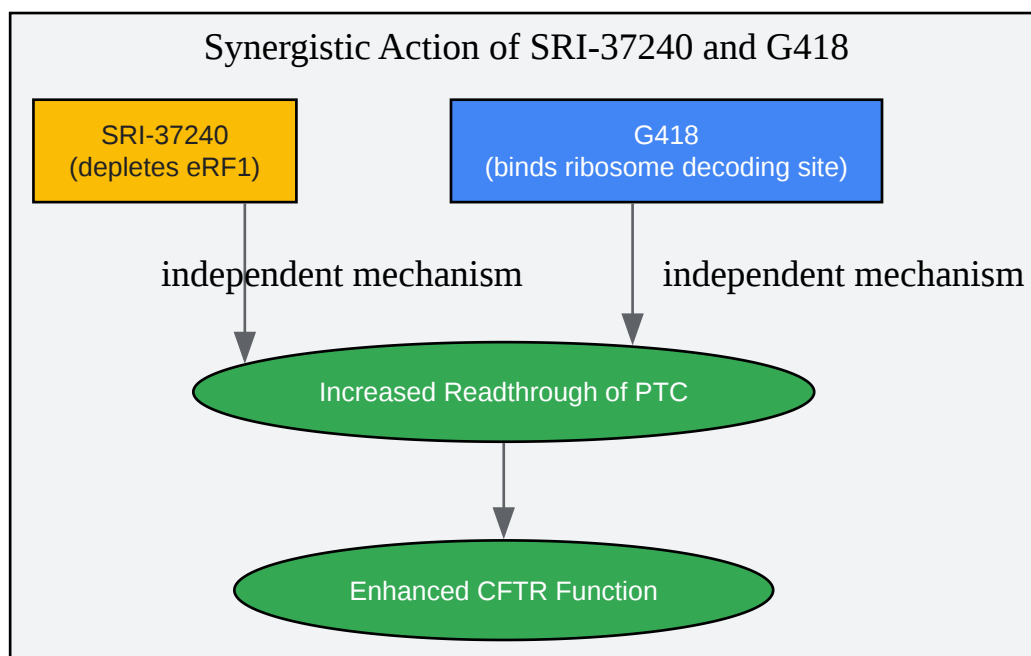
Caption: Mechanism of **SRI-37240**/SRI-41315 action in promoting readthrough.



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Caption: Workflow for evaluating **SRI-37240** in cystic fibrosis models.





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Caption: Synergistic effect of **SRI-37240** and G418 on readthrough.

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